Methyl 2-hydroxy-2-(quinolin-3-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(quinolin-3-yl)acetate typically involves the condensation of quinoline-3-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-methanol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(quinolin-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Shares a similar quinoline core but lacks the ester group.
Methyl 2-hydroxy-2-(quinolin-2-yl)acetate: Similar structure but with the hydroxyl group at a different position.
Ethyl 2-hydroxy-2-(quinolin-3-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-hydroxy-2-(quinolin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-quinolin-3-ylacetate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,11,14H,1H3 |
InChI Key |
PRDSSZIIDRSNNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
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